molecular formula C15H11NO3 B13888166 N-(3-oxo-1H-2-benzofuran-5-yl)benzamide

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide

Cat. No.: B13888166
M. Wt: 253.25 g/mol
InChI Key: VFZQBZVIVQOFMH-UHFFFAOYSA-N
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Description

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide is a benzamide derivative featuring a 3-oxo-1H-2-benzofuran core substituted at the 5-position with a benzamide group.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide

InChI

InChI=1S/C15H11NO3/c17-14(10-4-2-1-3-5-10)16-12-7-6-11-9-19-15(18)13(11)8-12/h1-8H,9H2,(H,16,17)

InChI Key

VFZQBZVIVQOFMH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)O1

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3-oxo-1H-2-benzofuran-5-yl)benzamide

General Synthetic Approaches to Benzofuran Derivatives

Benzofuran synthesis typically involves cyclization strategies starting from ortho-hydroxyaryl precursors and alkynes or aldehydes, often facilitated by transition metal catalysts or acid catalysis. The ketone functionality at the 3-position and the benzamide substitution at the 5-position require selective functional group transformations and regioselective cyclization.

Synthetic Routes Relevant to this compound

Based on recent literature, the preparation of benzofuran-3-one derivatives with substitution at the 5-position (such as benzamide) can be achieved via the following methods:

Copper-Catalyzed Cyclization and Coupling
  • Methodology: Copper chloride catalysis in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) solvent has been employed to synthesize benzofuran derivatives by coupling ortho-hydroxy aldehydes with substituted alkenes or alkynes. The reaction proceeds via copper acetylide intermediates and intramolecular cyclization to form the benzofuran ring system. Acidification and rearrangement steps yield the benzofuran-3-one core with various substituents.

  • Yields: Reported yields for such copper-catalyzed benzofuran syntheses range from 45% to 93%, depending on substrate substitution and reaction conditions.

  • Applicability: This method is adaptable for the introduction of benzamide substituents at the 5-position by starting from appropriately substituted salicylaldehydes or phenols bearing the benzamide group.

Palladium–Copper Co-Catalyzed Intramolecular Cyclization
  • Methodology: A palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride combined with copper iodide as a cocatalyst facilitates intramolecular cyclization of iodophenols with alkynes to form benzofuran derivatives. The reaction involves oxidative addition, carbopalladation, and reductive elimination steps.

  • Yields: High yields of 84–91% have been reported for benzofuran derivatives synthesized by this method.

  • Relevance: This approach can be tailored to synthesize benzofuran-3-one derivatives with benzamide substitution by employing iodophenols functionalized with benzamide groups.

Rhodium-Catalyzed C–H Activation and Annulation
  • Methodology: Rhodium complexes such as cyclopentadienyl-based rhodium catalysts enable C–H activation of substituted benzamides followed by annulation with vinylene carbonate or aryl boronic acids to form benzofuran cores. The process includes C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination steps.

  • Yields: Yields range from 30% to 80%, influenced by the nature of substituents and reaction conditions.

  • Significance: This method is particularly useful for synthesizing benzofuran derivatives with benzamide groups directly introduced via C–H activation of benzamide substrates.

Catalyst-Free and Acid-Mediated Cyclization
  • Catalyst-Free Method: Successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides in acetonitrile without catalysts yield benzofuran derivatives via nucleophilic addition and cyclization.

  • Bronsted Acid Catalysis: Protonation of ortho-alkynyl phenols with triflic acid (TfOH) or acetic acid promotes cyclization to benzofuran-3-one derivatives. Hexafluoroisopropanol (HFIP) is often used as a solvent to stabilize intermediates.

  • Yields: These methods provide moderate to high yields (33–91%), depending on substrates and conditions.

  • Utility: Acid-mediated cyclization is a straightforward approach to introduce the benzofuran-3-one core, which can be further functionalized to install benzamide substituents.

TCT-Mediated Metal-Free Synthesis (Recent Development)
  • Methodology: Cyanuric chloride (TCT) activates dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions to synthesize benzofuran-3(2H)-one derivatives bearing quaternary centers in one step. The addition of water controls the formation of the quaternary carbon center.

  • Advantages: This method is efficient, metal-free, and compatible with various functional groups. It has been demonstrated on gram-scale synthesis.

  • Mechanism: The reaction likely proceeds via a radical pathway, with DMSO providing methyl and methylthio units to the product.

  • Relevance: While this method focuses on benzofuran-3(2H)-ones, it can be adapted for benzamide-substituted derivatives by selecting appropriate starting materials.

Comparative Data Table of Preparation Methods

Methodology Catalyst(s) Solvent(s) Key Steps Yield Range (%) Notes
Copper-Catalyzed Cyclization CuCl, DBU DMF Coupling, cyclization, acidification 45–93 Suitable for benzamide substitution
Pd-Cu Co-Catalyzed Cyclization Pd(PPh3)2Cl2, CuI Triethylamine Oxidative addition, cyclization 84–91 High yields, regioselective
Rhodium-Catalyzed C–H Activation CpRh complex Tetrachloroethane C–H activation, annulation 30–80 Direct benzamide C–H functionalization
Acid-Mediated Cyclization TfOH, Acetic acid HFIP, Toluene Protonation, cyclization 33–91 Catalyst-free variants available
TCT-Mediated Metal-Free Synthesis Cyanuric chloride (TCT) DMSO Radical process, one-step synthesis Not specified Metal-free, gram-scale feasible

Research Results and Notes

  • Substrate Scope: Electron-donating groups on salicylaldehydes or phenols generally enhance yields in copper- and rhodium-catalyzed methods.

  • Functional Group Compatibility: The TCT-mediated method tolerates diverse functional groups and allows for late-stage functionalization.

  • Mechanistic Insights: Copper-catalyzed reactions proceed via copper acetylide intermediates, while rhodium-catalyzed methods involve C–H activation and migratory insertion steps. The TCT method likely involves radical intermediates.

  • Scale-Up: Gram-scale synthesis has been demonstrated in copper-catalyzed and TCT-mediated protocols, indicating practical applicability.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(3-oxo-1H-2-benzofuran-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-oxo-1H-2-benzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance .

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The benzamide scaffold is versatile, with modifications influencing pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(3-oxo-1H-2-benzofuran-5-yl)benzamide Benzofuran + benzamide 3-oxo group on benzofuran Not explicitly reported -
2-Ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide Benzene + benzamide Ethoxy, pentadecyl, pyridinyl HAT inhibition (comparable to garcinol)
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7) Benzene + benzamide Ethoxy, chloro, trifluoromethylphenyl p300 HAT activation
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Oxadiazole + benzamide Sulfamoyl, furyl-oxadiazole Antifungal activity
2-Amino-N-cyclohexyl-5-bromobenzamide Benzene + benzamide Amino, bromo, cyclohexyl Synthetic intermediate

Key Observations:

  • Benzofuran vs. The 3-oxo group may enhance hydrogen-bonding capacity compared to non-oxidized benzofurans.
  • Substituent Effects: Bulky groups (e.g., pentadecyl in HAT inhibitors) improve lipid solubility and cell permeability , while polar groups (e.g., sulfamoyl in LMM11) enhance antifungal targeting .

Physicochemical Properties and Drug-Likeness

A comparison of calculated properties (e.g., LogP, molecular weight) would further differentiate these compounds. For instance:

  • Benzofuran vs. Oxadiazole : The benzofuran core (LogP ~2.5) may offer better membrane permeability than polar oxadiazoles (LogP ~1.8) but less than pentadecyl-substituted analogs (LogP >6) .
  • Solubility: The 3-oxo group in the target compound could enhance aqueous solubility relative to non-polar analogs.

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